麦角固醇-5,7,22,24(28)-四烯-3β-醇

描述

Synthesis Analysis

The synthesis of Ergosta-5,7,22,24(28)-tetraen-3beta-ol involves dehydrobromination processes and has been confirmed by partial synthesis. The compound is formed from 22,23-dibromo-5β-ergostane through reaction with 1,5-diazabicyclo[3.4.0]non-5-ene (DBN), yielding a high-yield direct formation of the target compound (Garry et al., 1977). Additionally, Barton, Shioiri, and Widdowson (1970) outlined an efficient precursor synthesis method demonstrating its precursor role in ergosterol biosynthesis in yeast (Barton, Shioiri, & Widdowson, 1970).

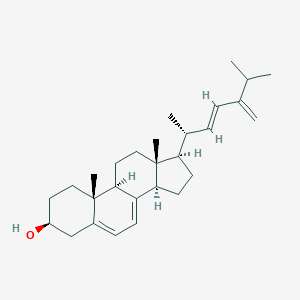

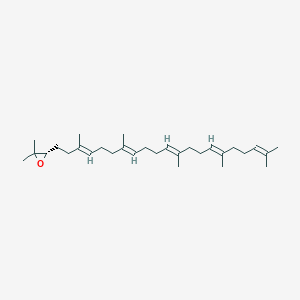

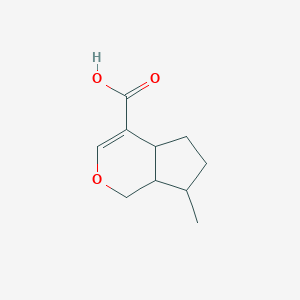

Molecular Structure Analysis

The molecular structure of Ergosta-5,7,22,24(28)-tetraen-3beta-ol has been extensively studied through various synthetic approaches, confirming its complex steroidal framework. The structural elucidation is crucial for understanding its chemical behavior and interaction with biological systems. These structural analyses are foundational for the synthesis and application of steroidal compounds in various fields of research and development.

Chemical Reactions and Properties

Ergosta-5,7,22,24(28)-tetraen-3beta-ol undergoes various chemical reactions, showcasing its versatility and reactivity. For instance, its interaction with bromine and subsequent heating with DBN leads to high-yield formations of the target compound, indicating its reactive nature and potential for further chemical modifications (Garry et al., 1977).

科学研究应用

麦角固醇过氧化物:生物活性

麦角固醇过氧化物是一种在药用蘑菇中发现的衍生物,已被发现具有广泛的生物活性。其作用范围从抗菌、细胞毒性到免疫抑制作用。该化合物是药物开发的有希望的候选者,有助于药用蘑菇的健康促进作用。其多样的生物学影响突出了麦角固醇衍生物在科学研究和治疗应用中的潜力 (Merdivan & Lindequist, 2017).

麦角生物碱:治疗剂和生物技术意义

麦角生物碱,包括从麦角固醇衍生的麦角生物碱,在治疗偏头痛、调节血压、分娩和堕胎方面有传统应用。在培养基中生产这些化合物是一种完善的生物技术工艺。麦角生物碱基因簇提供了对合成生化过程和产生特定中间体或生物碱的明确突变体的创造潜力的见解,为治疗和生物技术应用开辟了新途径 (Lorenz 等,2009).

抗肿瘤和免疫调节作用

据报道,麦角固醇衍生物具有抗肿瘤和免疫调节作用。这些活性是通过抗粘附作用、抗迁移作用、促凋亡作用、抗血管生成特性和自噬诱导等机制介导的。对多种细胞功能的调节突出了麦角固醇衍生物在治疗包括癌症、炎症性疾病和代谢紊乱在内的各种疾病中的治疗潜力 (Khan 等,2018).

安全和危害

未来方向

The future directions for the study of Ergosta-5,7,22,24(28)-tetraen-3beta-ol are promising. Advances in synthetic biology and metabolic engineering have enabled de novo biosynthesis of sterols and steroids in yeast, which is a green and safe production route for these valuable steroidal compounds . The sterol homeostasis engineering strategy can be applicable for bulk production of other economically important phytosterols .

属性

IUPAC Name |

(3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(E,2R)-6-methyl-5-methylidenehept-3-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-10,18,20,22,24-26,29H,3,11-17H2,1-2,4-6H3/b8-7+/t20-,22+,24-,25+,26+,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFQJKZSFOZDJY-CVGLIYDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/C(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ergosta-5,7,22,24(28)-tetraen-3beta-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[cyano(thiophen-2-yl)methyl]acetamide](/img/structure/B45549.png)

![S-[3-(1,3-dioxoisoindol-2-yl)oxypropyl] ethanethioate](/img/structure/B45571.png)